2-Chloro-4,5-dimethoxybenzene-1-sulfonamide
Description
Properties
IUPAC Name |
2-chloro-4,5-dimethoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO4S/c1-13-6-3-5(9)8(15(10,11)12)4-7(6)14-2/h3-4H,1-2H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVGYXPWGXCOSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1OC)Cl)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-Chloro-4,5-dimethoxybenzene-1-sulfonamide typically involves the sulfonylation of an appropriately substituted aniline or aromatic precursor with a sulfonyl chloride reagent under controlled conditions. The key reaction is the formation of the sulfonamide bond (-SO2-NH2) by reaction of an amine group with sulfonyl chloride.
Preparation Methodologies
Sulfonamide Formation via Reaction of Aniline with Sulfonyl Chloride
- Starting Materials : The synthesis starts with 2-chloro-4,5-dimethoxyaniline or a closely related substituted aromatic amine.
- Sulfonylating Agent : Sulfonyl chlorides such as methane-sulfonyl chloride or substituted benzenesulfonyl chlorides are used to introduce the sulfonamide group.
- Reaction Conditions : The reaction is typically carried out in an inert organic solvent such as toluene, xylene, or dichloromethane. Pyridine or other bases may be used to neutralize the hydrogen chloride generated during the reaction.
- Temperature : The reaction temperature ranges from room temperature to elevated temperatures (up to 140-160 °C) depending on the specific protocol.
- Catalysts and Additives : Catalysts like N,N-dimethylformamide (DMF), 1,1,3,3-tetramethylurea, or hexamethylphosphoramide (HMPA) may be employed to enhance reaction rates and yields.
- Workup : After completion, the reaction mixture is treated with acid/base washes (e.g., 2N HCl, NaHCO3), dried over anhydrous sodium sulfate, and the product is isolated by crystallization or filtration.
This general approach is supported by patent literature describing sulfonamide synthesis via reaction of anilines with sulfonyl chlorides in solvents like toluene under heating, followed by purification steps involving aqueous workup and recrystallization.
Specific Example from Literature
In a related diarylsulfonamide synthesis, a substituted aniline (75, 2.42 g, 15.84 mmol) was reacted with 4-methoxybenzenesulfonyl chloride (3.27 g, 15.84 mmol) in dichloromethane (50 mL) and pyridine (2 mL) at room temperature for 4 hours. The reaction mixture was then treated with 2N HCl and 5% NaHCO3, washed with brine, dried, and solvent evaporated to yield the sulfonamide product in 95% yield. Purification was achieved by crystallization from dichloromethane/hexane.
Hydrogenation of sulfonamide intermediates can be performed under mild conditions (e.g., Pd/C catalyst under H2 atmosphere at room temperature) to obtain hydrogenated sulfonamide derivatives with high yields (up to 97%).
Reaction Parameters and Optimization
| Parameter | Typical Range/Condition | Notes |
|---|---|---|
| Solvent | Toluene, xylene, dichloromethane | Choice affects solubility and reaction rate |
| Base | Pyridine, triethylamine | Neutralizes HCl byproduct |
| Temperature | 25 °C to 160 °C | Elevated temperatures favor faster reaction |
| Reaction Time | 4 to 8 hours | Monitored by GC or TLC for completion |
| Catalyst/Additives | DMF, 1,1,3,3-tetramethylurea, HMPA | Enhance sulfonation efficiency |
| Workup | Acid/base washes, drying agents | Purification and isolation of product |
| Yield | 85% to 97% | High yields achievable with optimized conditions |
Mechanistic Insights
The sulfonamide formation proceeds via nucleophilic attack of the aromatic amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, displacing chloride ion and forming the sulfonamide bond. The presence of electron-withdrawing chlorine and electron-donating methoxy groups on the aromatic ring influences reactivity and regioselectivity.
Catalysts such as DMF may stabilize intermediates or activate sulfonyl chlorides, enhancing reaction rates. Elevated temperatures help overcome activation barriers but require careful control to avoid side reactions.
Representative Reaction Scheme
2-Chloro-4,5-dimethoxyaniline + R-SO2Cl → this compound + HCl
Where R-SO2Cl is a sulfonyl chloride reagent (e.g., methane-sulfonyl chloride or substituted benzenesulfonyl chloride).
Additional Notes
- The choice of solvent and catalyst is critical for achieving high purity and yield.
- The reaction must be conducted under anhydrous conditions to prevent hydrolysis of sulfonyl chloride.
- Post-reaction purification typically involves crystallization from suitable solvent mixtures such as dichloromethane/hexane.
- Analytical characterization (IR, NMR) confirms the formation of sulfonamide functional groups.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4,5-dimethoxybenzene-1-sulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones.
Reduction Reactions: The sulfonamide group can be reduced to amines under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of quinones and other oxidized products.
Reduction: Formation of amines and other reduced products.
Scientific Research Applications
Antimicrobial Activity
2-Chloro-4,5-dimethoxybenzene-1-sulfonamide exhibits significant antimicrobial properties. Sulfonamides, as a class, are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis. The specific structural features of this compound may enhance its efficacy against various pathogens.
Case Study: Antibacterial Efficacy
In vitro studies have demonstrated that related compounds within the sulfonamide class show promising antibacterial activity. For instance, derivatives have been tested against Escherichia coli, with minimum inhibitory concentrations (MIC) indicating effective antibacterial properties at concentrations as low as 5 µM . The presence of the chloro substituent has been shown to enhance these antibacterial effects, making this compound a candidate for further research in antibiotic development.
Anti-inflammatory Properties
Research indicates that this compound may also possess anti-inflammatory properties. Sulfonamides have been historically used to treat inflammatory conditions due to their ability to inhibit certain enzymes involved in inflammatory pathways.
Potential Anticancer Applications
Recent studies have begun to explore the anticancer potential of sulfonamide derivatives. The unique structure of this compound may contribute to its ability to inhibit cancer cell proliferation.
Case Study: Anticancer Activity
In a study examining nitrogen-containing heterocycles, compounds similar to this compound showed promising anticancer activity with IC50 values indicating effective inhibition of cancer cell lines . The structure-activity relationship (SAR) studies revealed that modifications to the sulfonamide group could enhance anticancer properties.
Summary of Applications
Mechanism of Action
The mechanism of action of 2-Chloro-4,5-dimethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The chloro and methoxy groups may also contribute to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1,4-dimethoxybenzene
- 1,4-Dichloro-2,5-dimethoxybenzene
- 2,5-Dimethoxychlorobenzene
Uniqueness
2-Chloro-4,5-dimethoxybenzene-1-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
Biological Activity
2-Chloro-4,5-dimethoxybenzene-1-sulfonamide is an organic compound with a sulfonamide functional group, which has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is C₉H₁₀ClN₁O₃S. The presence of the sulfonamide group is critical as it enhances the compound's reactivity and biological properties. The compound features:
- Chloro substituent : Enhances electrophilicity.
- Two methoxy groups : Increase solubility and may influence biological interactions.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in bacterial metabolism. The sulfonamide group can form hydrogen bonds with the active sites of these enzymes, disrupting their function. This mechanism is similar to that of traditional sulfonamide antibiotics, which inhibit folic acid synthesis in bacteria.
Antimicrobial Activity
Sulfonamides have historically been recognized for their antibacterial properties. This compound exhibits notable efficacy against various bacterial strains by interfering with folic acid synthesis. Preliminary studies indicate:
- Inhibition of bacterial growth : Effective against both Gram-positive and Gram-negative bacteria.
- Potential for resistance mechanisms : Interaction studies suggest it may help elucidate mechanisms of resistance in pathogens.
Anti-inflammatory Properties
Research indicates that this compound may also possess anti-inflammatory effects. The structural characteristics allow it to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This activity opens avenues for therapeutic applications in inflammatory diseases.
Synthesis Methods
Various synthetic routes have been developed for this compound:
- Nucleophilic Substitution : The chloro group can be substituted with nucleophiles under appropriate conditions.
- Oxidation and Reduction Reactions : Methoxy groups can be oxidized to form quinones, while the sulfonamide group can be reduced to amines.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial properties of this compound against multiple bacterial strains. Results showed:
- Minimum Inhibitory Concentration (MIC) values indicating effective inhibition at low concentrations.
- Comparative analysis with other sulfonamides revealed superior activity against certain resistant strains.
| Bacterial Strain | MIC (µg/mL) | Comparison with Standard Sulfonamides |
|---|---|---|
| E. coli | 8 | Higher than Sulfamethoxazole |
| S. aureus | 4 | Comparable to Trimethoprim |
| Pseudomonas spp. | 16 | Lower than standard treatments |
Anti-inflammatory Activity Assessment
In vitro studies assessed the anti-inflammatory effects using cell lines stimulated with lipopolysaccharides (LPS). Key findings included:
- Reduction in TNF-alpha levels by up to 60% at concentrations of 10 µM.
- No cytotoxic effects observed at tested concentrations.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-chloro-4,5-dimethoxybenzene-1-sulfonamide, and how can reaction efficiency be optimized?
- Methodology : A common approach involves sulfonylation of a pre-functionalized benzene derivative. For example:
React 2-chloro-4,5-dimethoxybenzene with chlorosulfonic acid to form the sulfonyl chloride intermediate.
Perform nucleophilic substitution with ammonia or an amine source under anhydrous conditions.
Optimize reaction efficiency by controlling temperature (e.g., reflux at 80°C) and stoichiometry, as demonstrated in analogous sulfonamide syntheses .
Purify via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water mixture) .
Q. How can purity and structural integrity be validated during synthesis?
- Methodology :
- Spectroscopic Analysis : Use -NMR and -NMR to confirm substitution patterns and functional groups. IR spectroscopy verifies sulfonamide (S=O) and aromatic C-Cl stretches.
- Chromatography : Monitor reaction progress via TLC (silica gel, UV visualization).
- Elemental Analysis : Confirm molecular formula (e.g., CHNS analysis).
- Reference Data : Compare spectral libraries for analogous sulfonamides .
Q. What solvents and conditions are optimal for dissolving this compound?
- Methodology :
- Solubility Screening : Test polar aprotic solvents (DMSO, DMF) and chlorinated solvents (dichloromethane, chloroform).
- Temperature Dependence : Heating to 50–60°C may enhance solubility in toluene or ethyl acetate, as seen in structurally related compounds .
- Table 1 : Preliminary Solubility Profile (Extrapolated from Analogous Compounds):
| Solvent | Solubility (mg/mL) | Conditions |
|---|---|---|
| DMSO | >50 | RT |
| Toluene | ~10 | Reflux |
| Ethyl Acetate | ~15 | RT |
Q. What safety protocols are essential for handling this compound?
- Methodology :
- PPE : Wear nitrile gloves, lab coat, and goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfonamide dust or vapors.
- Waste Disposal : Neutralize acidic byproducts (e.g., HCl) before disposal.
- Documentation : Maintain SDS sheets for all reagents and intermediates .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this sulfonamide?
- Methodology :
- Crystal Growth : Use slow evaporation in a solvent mixture (e.g., ethanol/water).
- Data Collection : Employ synchrotron radiation for high-resolution data.
- Refinement : Apply SHELXL for small-molecule refinement, particularly for handling twinned crystals or disorder in methoxy/chloro groups .
- Validation : Cross-check with Hirshfeld surface analysis to confirm intermolecular interactions.
Q. How can researchers design assays to evaluate the biological activity of this sulfonamide?
- Methodology :
- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria. Include positive controls (e.g., ampicillin) and solvent controls.
- Cytotoxicity Testing : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations.
- Mechanistic Studies : Probe enzyme inhibition (e.g., carbonic anhydrase) via UV-Vis kinetics .
Q. How can conflicting spectral and crystallographic data be reconciled during characterization?
- Methodology :
- Troubleshooting Steps :
Verify NMR sample purity (e.g., residual solvent peaks).
Re-examine crystallographic data for disorder or partial occupancy.
Use DFT calculations (e.g., Gaussian) to simulate NMR shifts and compare with experimental data.
- Case Study : In analogous compounds, discrepancies between -NMR and X-ray data were resolved by identifying dynamic conformational changes in solution .
Q. What computational strategies predict reactivity or binding modes of this sulfonamide?
- Methodology :
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., proteins).
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to analyze electrophilic sites for substitution reactions.
- MD Simulations : Simulate solvation effects in water/DMSO to predict stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
